

(Rac)-Tivantinib in Non-Small Cell Lung Cancer: A Technical Overview

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Compound of Interest

Compound Name: (Rac)-Tivantinib

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Introduction

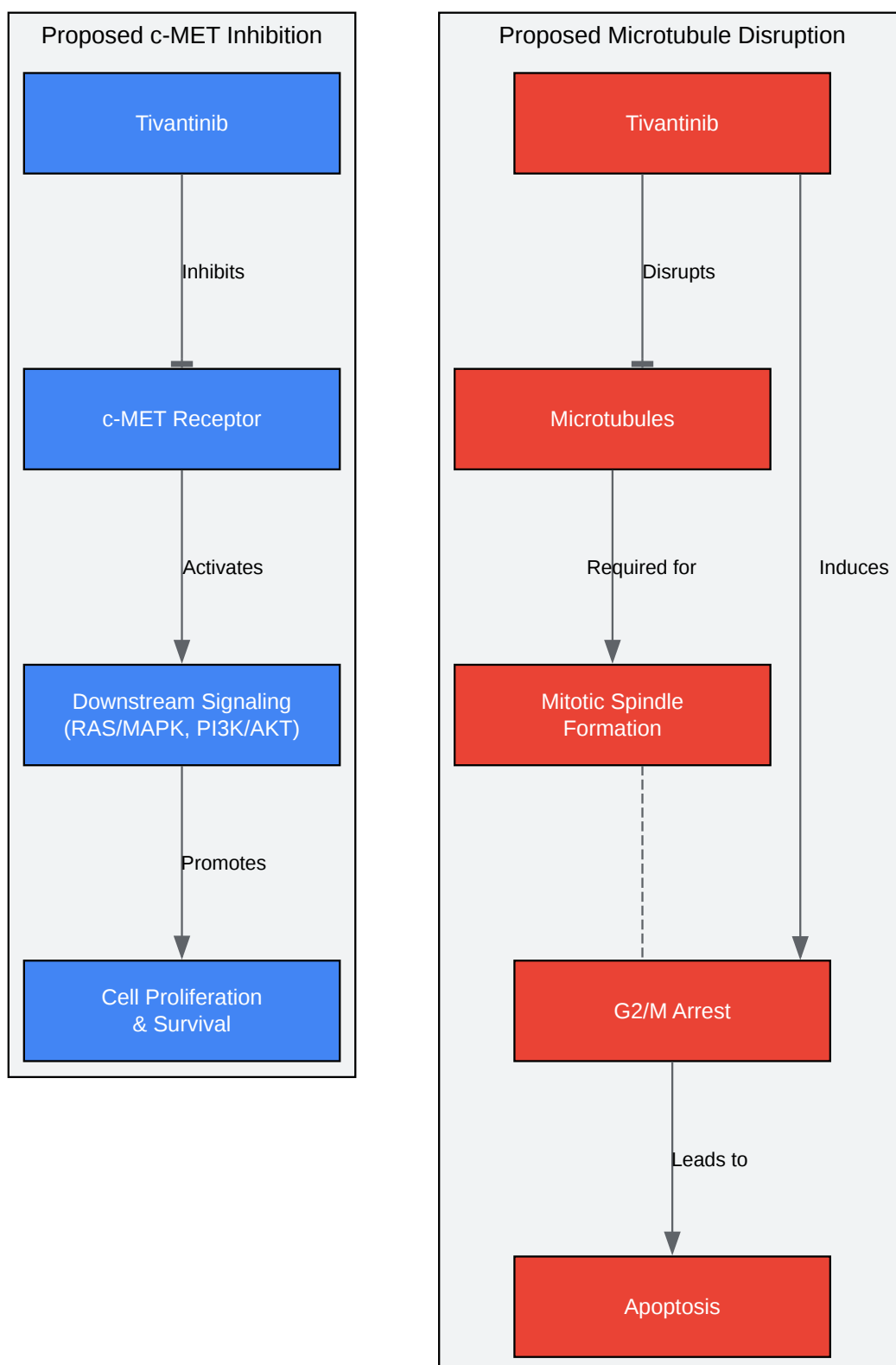
Tivantinib (ARQ 197) is an orally administered, small-molecule agent investigated for the treatment of various solid tumors, including non-small cell lung cancer (NSCLC). Initially developed as a selective, non-ATP-competitive inhibitor of the c-MET receptor tyrosine kinase, its mechanism of action has been a subject of evolving research.[1][2] The c-MET pathway, when aberrantly activated, plays a significant role in tumor cell growth, survival, invasion, and metastasis.[1] Dysregulation of c-MET signaling is also implicated in acquired resistance to epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) in NSCLC.[3][4] This guide provides a detailed overview of the key studies, clinical data, and experimental methodologies related to tivantinib's development for NSCLC.

Mechanism of Action

Tivantinib's mechanism of action is multifaceted and has been debated. While initially characterized as a c-MET inhibitor, subsequent evidence suggests its cytotoxic effects may be independent of MET signaling and are instead linked to microtubule disruption.

- **c-MET Inhibition:** Tivantinib was designed to bind to the inactive conformation of the c-MET receptor, thereby inhibiting its constitutive and hepatocyte growth factor (HGF)-induced autophosphorylation.[5][6] This action was expected to block downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, leading to reduced cell proliferation and invasion.[6] Tivantinib has a reported inhibitory constant (K_i) of approximately 355 nM for c-MET in cell-free assays.[6]

- **Microtubule Disruption:** Contradictory findings have emerged from later studies. Research has shown that tivantinib's anti-proliferative activity is potent against both MET-dependent and MET-independent cancer cell lines.[7][8] Unlike established MET TKIs such as crizotinib and PHA-665752, which typically induce G0/G1 cell cycle arrest, tivantinib induces a G2/M phase arrest.[7][8] This effect is characteristic of microtubule-destabilizing agents.[8] Further investigation revealed that tivantinib disrupts mitotic spindle formation, a mechanism consistent with microtubule depolymerization.[7]

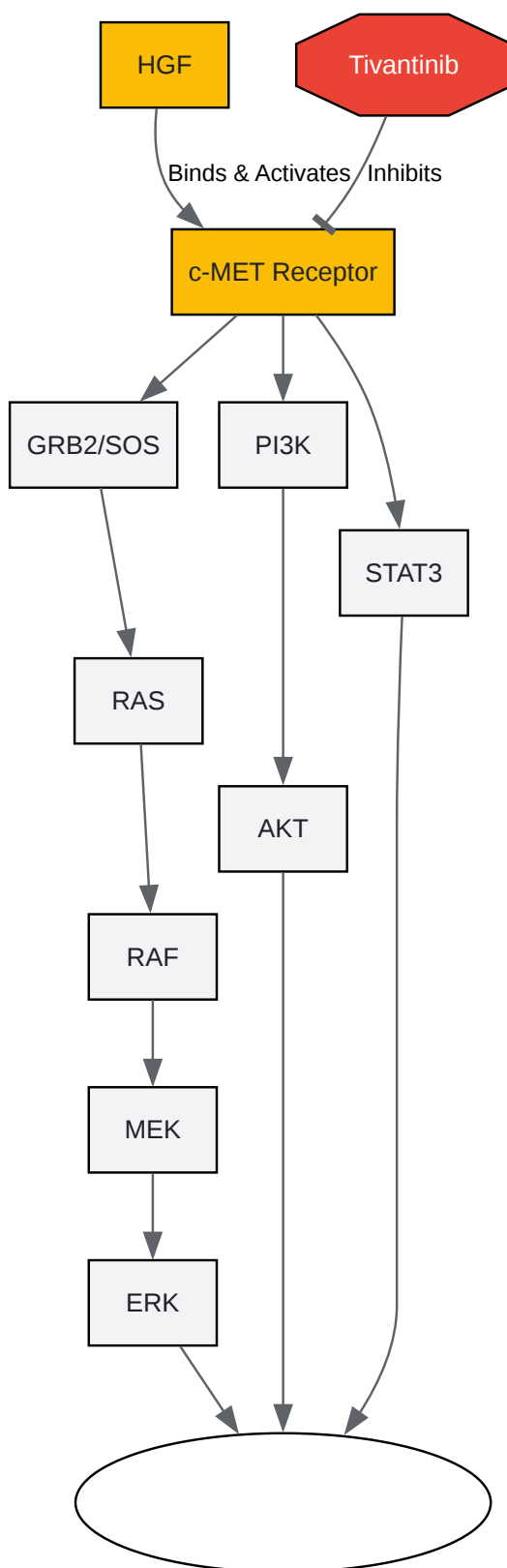


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Caption: Tivantinib's proposed dual mechanisms of action.

Signaling Pathways

The primary intended target of tivantinib was the HGF/c-MET signaling axis. Activation of c-MET by its ligand, HGF, leads to the recruitment of adaptor proteins like GRB2, which in turn activate key downstream pathways crucial for oncogenesis.



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Caption: The HGF/c-MET signaling pathway targeted by tivantinib.

Clinical Studies in NSCLC

Tivantinib has been evaluated in several clinical trials for NSCLC, both as a monotherapy and in combination with other agents, most notably the EGFR inhibitor erlotinib.

Phase I Studies Early Phase I trials established the safety profile and recommended Phase II dose of tivantinib. As a monotherapy in patients with advanced solid tumors, including NSCLC, tivantinib showed modest activity, with some patients achieving stable disease.^[9] When combined with erlotinib, six of eight NSCLC patients achieved stable disease.^{[5][10]} The recommended dose for the combination was determined to be tivantinib 360 mg twice daily with erlotinib 150 mg daily.^[5]

Phase II Study (Tivantinib + Erlotinib) A randomized Phase II study compared tivantinib plus erlotinib (E+T) against placebo plus erlotinib (E+P) in 167 previously treated, EGFR TKI-naïve patients with advanced NSCLC.^[5] The primary endpoint, median progression-free survival (PFS), was 3.8 months in the E+T group versus 2.3 months in the E+P group, though this difference was not statistically significant in the overall population (HR 0.81, p=0.24).^[5]

Phase III Study (MARQUEE Trial - NCT01244191) The MARQUEE trial was a large, randomized, double-blind Phase III study designed to confirm the efficacy of tivantinib in combination with erlotinib.^[11] The study enrolled 1,048 patients with previously treated, advanced non-squamous NSCLC.^[11] The trial was ultimately discontinued for futility at a pre-planned interim analysis because the combination did not improve the primary endpoint of overall survival (OS).^{[11][12]}

Quantitative Data from Key Clinical Trials

Table 1: Efficacy of Tivantinib in Combination with Erlotinib in NSCLC

Trial	Treatment Arm	N	Median PFS (months)	PFS Hazard Ratio (95% CI)	Median OS (months)	OS Hazard Ratio (95% CI)
Phase II[5]	Tivantinib + Erlotinib	84	3.8	0.81 (0.57–1.16)	-	-
	Placebo + Erlotinib	83	2.3		-	
Phase III (MARQUEE)[11]	Tivantinib + Erlotinib	524	3.6	0.74 (0.62–0.89)	8.5	0.98 (0.84–1.15)

|| Placebo + Erlotinib | 524 | 1.9 || 7.8 ||

A meta-analysis of three trials confirmed that while the combination of tivantinib and erlotinib significantly prolonged PFS (HR, 0.75), it did not result in a significant improvement in OS (HR, 0.95).[13]

Table 2: Common Grade ≥3 Adverse Events (MARQUEE Trial)

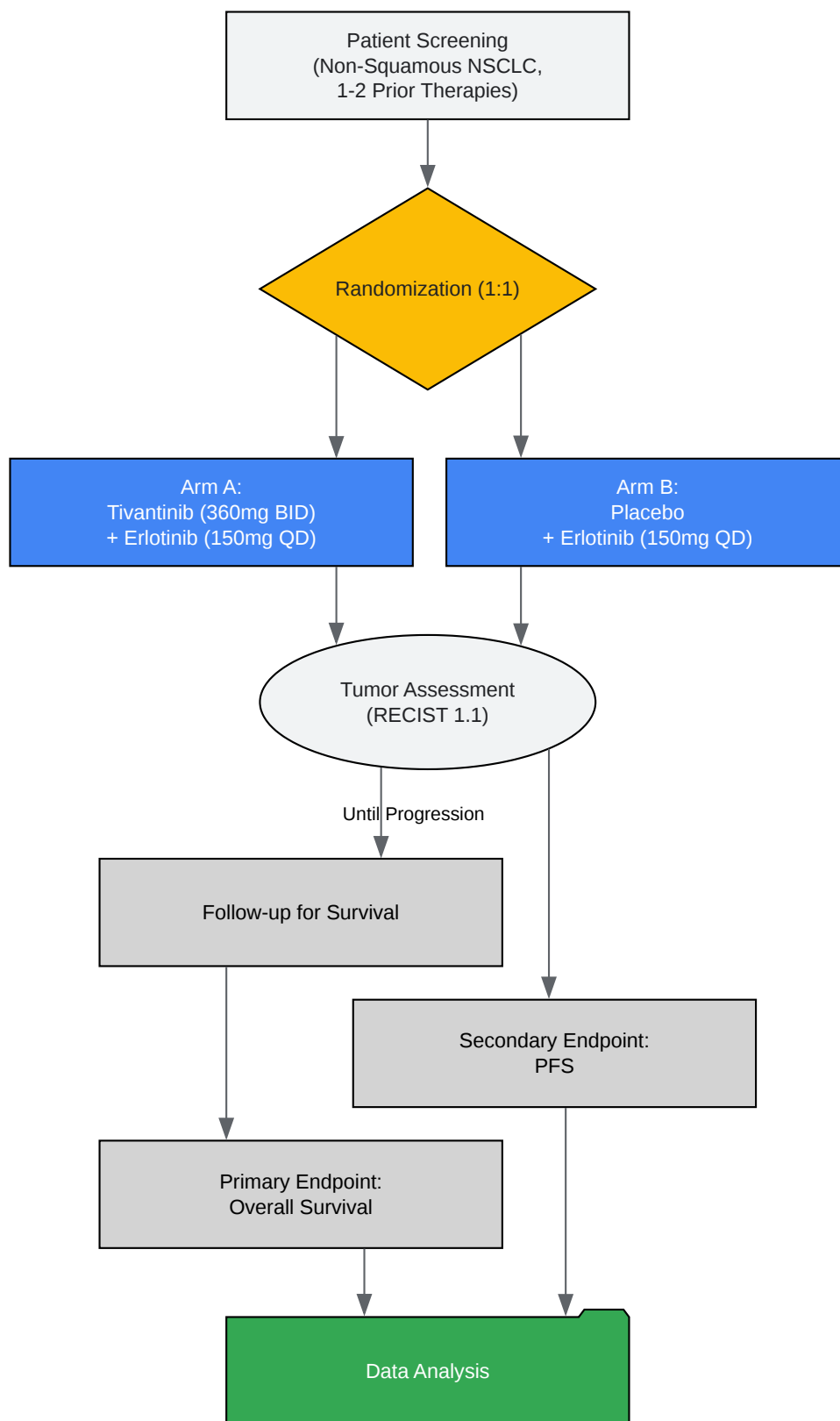
Adverse Event	Tivantinib + Erlotinib (%)	Placebo + Erlotinib (%)	Relative Risk (RR) [13]
Neutropenia	8.5%	0.8%	5.31
Anemia	-	-	2.15
Asthenia / Fatigue	43.5% (all grades)	38.1% (all grades)	-
Diarrhea	34.6% (all grades)	41.0% (all grades)	-
Rash	33.1% (all grades)	37.3% (all grades)	-

Data from the MARQUEE trial publication[11] and a meta-analysis.[13]

Experimental Protocols

Protocol: Phase III MARQUEE Study (NCT01244191)

- Official Title: A Phase 3, Randomized, Double-Blind, Placebo-Controlled Study of ARQ197 Plus Erlotinib Versus Placebo Plus Erlotinib in Previously Treated Subjects With Locally Advanced or Metastatic, Non-Squamous, Non-Small-Cell Lung Cancer (NSCLC).[\[12\]](#)
- Study Design: The study was a multinational, randomized, double-blind, placebo-controlled Phase III trial.[\[11\]](#) Patients were randomly assigned in a 1:1 ratio to receive either tivantinib plus erlotinib or placebo plus erlotinib.[\[11\]](#)
- Patient Population: Eligible patients had locally advanced or metastatic (Stage IIIB/IV) non-squamous NSCLC and had experienced disease progression after one or two prior lines of systemic anti-cancer therapy, one of which had to be a platinum-doublet regimen.[\[11\]](#)[\[12\]](#) Patients with prior exposure to EGFR inhibitors were excluded.[\[12\]](#)
- Dosing Regimen:
 - Experimental Arm: Oral tivantinib 360 mg twice daily + oral erlotinib 150 mg once daily.[\[11\]](#)
 - Control Arm: Placebo twice daily + oral erlotinib 150 mg once daily.[\[11\]](#)
 - Treatment was administered in 28-day cycles until disease progression or unacceptable toxicity.[\[11\]](#)
- Endpoints:
 - Primary Endpoint: Overall Survival (OS).[\[11\]](#)
 - Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[\[11\]](#)
 - Exploratory Endpoints: Analysis of outcomes in molecular subgroups based on MET expression, MET gene amplification, and EGFR/KRAS mutation status.[\[11\]](#)



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Caption: Experimental workflow for the Phase III MARQUEE trial.

Conclusion

The clinical development of tivantinib for NSCLC highlights a complex journey. Initially promising as a targeted c-MET inhibitor, its clinical efficacy did not meet primary endpoints in a pivotal Phase III trial when combined with erlotinib.[11] Although the combination demonstrated a statistically significant improvement in progression-free survival, this did not translate into an overall survival benefit for the broad population of patients with non-squamous NSCLC.[11] Furthermore, emerging preclinical data suggest that tivantinib's primary mechanism of action may be through microtubule disruption rather than selective c-MET inhibition, which repositions its biological rationale and potential therapeutic context.[7][8] These findings underscore the challenges in drug development, including the importance of validating mechanisms of action and selecting appropriate patient populations for targeted therapies.

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